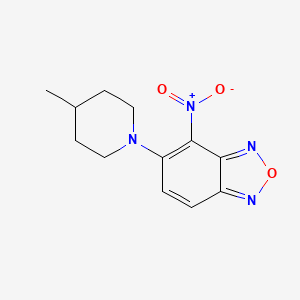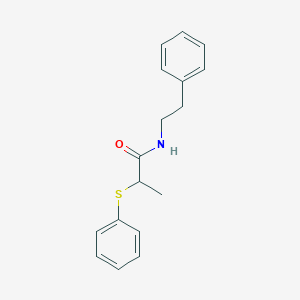![molecular formula C14H12N2O4 B5232666 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ABPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABPP is a heterocyclic compound that contains a pyrimidine ring and a benzylidene group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the covalent modification of enzymes at their active sites. 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione contains a reactive group that can bind to the active site of an enzyme, allowing for the identification and characterization of the enzyme. Once bound, 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione irreversibly modifies the enzyme, allowing for its identification and characterization.
Biochemical and Physiological Effects
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphatases. 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer research. Additionally, 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a highly specific and sensitive tool for identifying and characterizing enzymes. It can be used in a variety of research applications, including proteomics, drug discovery, and enzyme profiling. However, there are also limitations to the use of 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments. It can be difficult to synthesize and purify, and it can be expensive to use. Additionally, the irreversible modification of enzymes by 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can limit its use in certain research applications.
Future Directions
There are several future directions for 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of focus is the development of new methods for synthesizing and purifying 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of focus is the identification and characterization of new enzymes using 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Additionally, there is interest in using 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione to study the activity of enzymes in vivo, as well as to develop new therapeutic agents based on its biochemical and physiological effects. Overall, 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising tool for scientific research, and its potential applications are vast.
Synthesis Methods
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including condensation reactions between 2-aminopyrimidine and aldehydes. One such method involves the reaction between 2-aminopyrimidine and 2-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then reacted with allyl bromide to form 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Other methods involve the use of different aldehydes and amination reagents.
Scientific Research Applications
5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in a variety of scientific research applications, including proteomics, drug discovery, and enzyme profiling. 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be used to identify and characterize the active sites of enzymes, as well as to screen for potential inhibitors. It has also been used to study the activity of proteases, kinases, and phosphatases, among other enzymes. 5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be a valuable tool for understanding the mechanisms of enzyme function and regulation.
properties
IUPAC Name |
5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-2-7-20-11-6-4-3-5-9(11)8-10-12(17)15-14(19)16-13(10)18/h2-6,8H,1,7H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJFGMVKTLMYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)

![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![4-bromo-2-[(4-cyclohexyl-1-piperazinyl)methyl]phenol ethanedioate (salt)](/img/structure/B5232608.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5232647.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)

![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)

![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)